Antibiotic TPU-0037-C

Vue d'ensemble

Description

Antibiotic TPU-0037-C is an agent with activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It was isolated from an actinomycete strain and is a novel lydicamycin congener . The antibiotic is closely related to the neuritogenetic compound BU-4514N .

Synthesis Analysis

TPU-0037-C was isolated from a culture broth of an actinomycete strain . The purification process involved the use of HP-20 resin, ODS column chromatographies, and preparative HPLC .

Molecular Structure Analysis

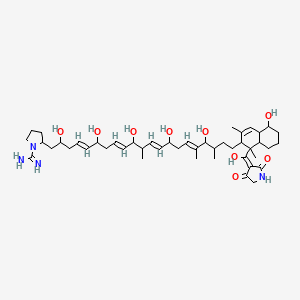

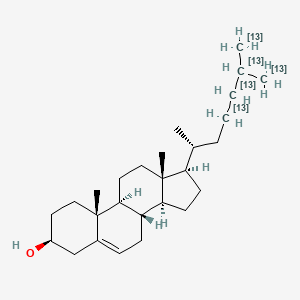

The structures of TPU-0037-C were determined to be 30-demethyllydicamycin, 14,15-dehydro-8-deoxylydicamycin, 30-demethyl-8-deoxylydicamycin, and 8-deoxylydicamycin, respectively, by NMR and MS analyses .

Physical And Chemical Properties Analysis

TPU-0037-C has a molecular weight of 825.1 and a molecular formula of C46H72N4O9 .

Applications De Recherche Scientifique

Antibiotic TPU-0037-C: A Comprehensive Analysis

Anti-MRSA Activity: Antibiotic TPU-0037-C has been identified as having significant in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 1.56 to 12.5μg/ml . This positions TPU-0037-C as a potential candidate for treating infections caused by MRSA, which are notoriously difficult to manage due to resistance to commonly used antibiotics.

Origin and Production: The antibiotic is a lydicamycin congener isolated from the culture broth of the actinomycete strain TP-A0598, which was collected from seawater in Toyama Bay, Japan. The strain has been identified as Streptomyces platensis . Understanding its natural production can aid in developing sustainable manufacturing processes for large-scale production.

Mécanisme D'action

Target of Action

Antibiotic TPU-0037-C primarily targets the bacterial RNA polymerase , an enzyme responsible for transcription initiation and elongation . This enzyme plays a crucial role in bacterial RNA synthesis, which is essential for protein production and subsequent bacterial growth and reproduction .

Mode of Action

Antibiotic TPU-0037-C exerts its bactericidal effects by inhibiting bacterial RNA polymerase . Through its interaction with the RNA polymerase, it disrupts the transcription process, leading to the inhibition of bacterial RNA synthesis . This disruption in RNA synthesis ultimately leads to bacterial cell death .

Biochemical Pathways

transcription process in bacteria. By inhibiting RNA polymerase, it disrupts the normal functioning of the transcription pathway, preventing the synthesis of essential proteins and leading to bacterial cell death .

Pharmacokinetics

It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of Antibiotic TPU-0037-C’s action is the death of bacterial cells . It is active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but is ineffective against Gram-negative bacteria .

Propriétés

IUPAC Name |

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOXJBHGJDKUNW-OZIHTJRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antibiotic TPU-0037-C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)

![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)